molecular formula C28H21ClN4O3S B11769905 3-Amino-4-(4-chlorophenyl)-N-(2-methyl-5-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide

3-Amino-4-(4-chlorophenyl)-N-(2-methyl-5-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11769905
M. Wt: 529.0 g/mol
InChI Key: DEYKGNMVNMXYBA-UHFFFAOYSA-N
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Description

3-Amino-4-(4-chlorophenyl)-N-(2-methyl-5-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the thienopyridine class This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-chlorophenyl)-N-(2-methyl-5-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thieno[2,3-b]pyridine core, followed by the introduction of the amino, chlorophenyl, nitrophenyl, and tolyl groups through various substitution reactions. Common reagents used in these reactions include halogenating agents, nitrating agents, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are employed to maintain consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(4-chlorophenyl)-N-(2-methyl-5-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced derivatives. Substitution reactions can result in a wide range of products with different substituents on the thieno[2,3-b]pyridine core.

Scientific Research Applications

3-Amino-4-(4-chlorophenyl)-N-(2-methyl-5-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent. It may exhibit activity against certain enzymes or receptors.

    Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-chlorophenyl)-N-(2-methyl-5-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(4-bromophenyl)-N-(2-methyl-5-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide
  • 3-Amino-4-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide
  • 3-Amino-4-(4-methylphenyl)-N-(2-methyl-5-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide

Uniqueness

The uniqueness of 3-Amino-4-(4-chlorophenyl)-N-(2-methyl-5-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide lies in its specific combination of functional groups and the resulting chemical and biological properties. The presence of the chlorophenyl group, in particular, may confer distinct reactivity and biological activity compared to similar compounds with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C28H21ClN4O3S

Molecular Weight

529.0 g/mol

IUPAC Name

3-amino-4-(4-chlorophenyl)-N-(2-methyl-5-nitrophenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C28H21ClN4O3S/c1-15-3-6-18(7-4-15)23-14-21(17-8-10-19(29)11-9-17)24-25(30)26(37-28(24)32-23)27(34)31-22-13-20(33(35)36)12-5-16(22)2/h3-14H,30H2,1-2H3,(H,31,34)

InChI Key

DEYKGNMVNMXYBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)Cl)C(=C(S3)C(=O)NC5=C(C=CC(=C5)[N+](=O)[O-])C)N

Origin of Product

United States

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